molecular formula C21H18O B11837720 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran CAS No. 62096-41-7

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran

Cat. No.: B11837720
CAS No.: 62096-41-7
M. Wt: 286.4 g/mol
InChI Key: QMTVCTCJQCBPMY-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran is a synthetically designed indenopyran derivative of significant interest in organic and medicinal chemistry research. This compound features a fused polycyclic structure that incorporates a central pyran ring, a hallmark of many biologically active molecules . Indenopyran scaffolds are frequently investigated for their potential as key intermediates in the synthesis of more complex heterocyclic systems, such as spiro compounds, which are prominent in drug discovery efforts . Researchers value this structural motif for developing new chemical entities with diverse pharmacological profiles. The specific 3-benzyl substitution on the core indenopyran structure may influence the compound's electronic properties and binding interactions with biological targets, making it a valuable building block for structure-activity relationship (SAR) studies . In a research setting, this compound is primarily utilized as a versatile precursor for the design and development of novel molecules. Potential research applications include its use as a core scaffold in the synthesis of libraries for high-throughput screening against various diseases . Its structural features also make it a candidate for exploration in material science, particularly in the development of organic electronic materials due to its extended conjugated pi-system. This product is intended for use by qualified researchers in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

62096-41-7

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

3-benzyl-2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C21H18O/c1-14-19(12-16-8-4-3-5-9-16)15(2)22-20-13-17-10-6-7-11-18(17)21(14)20/h3-11,13H,12H2,1-2H3

InChI Key

QMTVCTCJQCBPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=C2OC(=C1CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Aldol Condensation and Cyclization

A common route involves sequential aldol condensation and cyclization. Starting with 2,4-dimethylindan-1-one, benzylation is achieved via Friedel-Crafts alkylation using benzyl chloride in the presence of AlCl₃. Subsequent treatment with ethyl acetoacetate under acidic conditions (H₂SO₄/AcOH) induces cyclodehydration to form the pyran ring. Yields typically range from 65–78%, with purification via column chromatography (hexane/ethyl acetate).

Key Conditions :

  • Temperature: 80–100°C

  • Catalysts: AlCl₃ (for benzylation), H₂SO₄ (for cyclization)

  • Solvents: Dichloromethane (alkylation), acetic acid (cyclization).

Cascade Cyclization Strategies

Erlenmeyer–Plöchl Azlactone Reaction

A regioselective method employs o-(2-acyl-1-ethynyl)benzaldehydes and N-acylglycines. The reaction proceeds via sequential C–C and C–O bond formation, yielding indeno[2,1-c]pyran-3-ones as intermediates. Methylation (CH₃I/K₂CO₃) and benzylation (BnBr/NaH) furnish the target compound in 54–62% overall yield.

Optimization Insights :

  • Acetic anhydride is critical for suppressing side reactions.

  • NaOAc in CH₃CN at 100°C enhances cyclization efficiency.

Catalytic Approaches

Heterogeneous Acid Catalysis

Sulfated ZrO₂/γ-Al₂O₃ (1.5 M) in ethanol enables one-pot synthesis from 2,4-dimethylindan-1-one, benzaldehyde, and malononitrile. The catalyst facilitates Knoevenagel-Michael-cyclization cascines, achieving 85–95% yield within 70–80 minutes.

Advantages :

  • Recyclability (4 cycles without significant loss).

  • Solvent: Ethanol (eco-friendly).

DBU-Catalyzed Multicomponent Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol promotes three-component condensation of aldehydes, malononitrile, and dimedone. While primarily used for tetrahydrobenzo[b]pyrans, adapting stoichiometry (2:1 aldehyde/indanone ratio) yields the title compound in 72% yield.

Comparative Analysis of Methodologies

Method Yield (%) Time Catalyst Key Advantage
Multi-Step Condensation65–7812–24 hAlCl₃, H₂SO₄High purity
Cascade Cyclization54–626–8 hNaOAcRegioselectivity
Sulfated ZrO₂/γ-Al₂O₃85–951.3 hSulfated ZrO₂/γ-Al₂O₃Rapid, recyclable
DBU Catalysis724 hDBUSolvent compatibility

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on the indenone core reduce cyclization efficiency. Microwave-assisted heating (130°C) mitigates this, improving yields by 15–20%.

  • Byproduct Formation : Over-benzylation is minimized using dropwise addition of BnBr.

  • Purification : Silica gel chromatography remains standard, though recrystallization (ethanol/water) is effective for gram-scale production.

Emerging Techniques

Enamination with DMF-DMA

2-Methyl-4-pyrones react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under N-methylimidazole (NMI) catalysis to form enamino intermediates. Subsequent benzylation yields the target compound in 67–72% yield.

Conditions :

  • Temperature: 120°C

  • Solvent: Toluene .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Benzyl-2,4-dimethylindeno[2,1-B]pyran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Benzyl-2,4-dimethylindeno[2,1-B]pyran 62096-41-7 C23H20O 312.41 Not reported 3-Benzyl, 2,4-dimethyl
2-Phenylindeno[2,1-b]pyran 10435-67-3 C18H12O 244.29 197–198 2-Phenyl
2,3,4-Trimethyl-indeno[2,1-b]pyran Not available C16H14O 222.28 Not reported 2,3,4-Trimethyl
6-Phenylindeno[2,1-b]pyran Not available C18H12O 244.29 Not reported 6-Phenyl

Key Observations:

Substituent Effects: The benzyl group in this compound introduces steric bulk and lipophilicity compared to phenyl or methyl substituents in analogs like 2-Phenylindeno[2,1-b]pyran . This may influence solubility and bioavailability. Methyl groups at positions 2 and 4 likely enhance thermal stability, as seen in thermochemical studies of trimethyl-substituted indenopyrans .

Thermochemical Properties: Group additivity values (GAV) for 2,3,4-Trimethyl-indeno[2,1-b]pyran and 6-Phenylindeno[2,1-b]pyran show significant discrepancies between gas and solid phases, suggesting polymorphic behavior or varying intermolecular interactions . Similar phase-dependent stability may apply to this compound.

Key Insights:

  • Multi-component reactions (e.g., one-pot syntheses) are common for indenopyrans, enabling efficient incorporation of diverse substituents .
  • The benzyl group in this compound may require protective strategies during synthesis to prevent unwanted side reactions.

Table 3: Reported Bioactivities of Structural Analogs

Compound Type Bioactivity Mechanism/Application Reference
Naphtho[2,1-b]pyran derivatives Antimicrobial, antiviral Inhibition of microbial growth Bedair et al.
Benzopyrans Photochromic behavior Light-responsive materials Mossman et al.
Pyranopyrimidines Antitumor, anti-inflammatory Kinase inhibition, cytokine modulation Bedair et al.

Implications for this compound:

    Q & A

    Q. What are the recommended synthetic routes for 3-Benzyl-2,4-dimethylindeno[2,1-B]pyran, and how can reaction conditions be optimized for yield?

    A typical synthesis involves condensation reactions between substituted aldehydes and enaminones under acid catalysis. For example, refluxing 4-chlorobenzaldehyde with an enaminone in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) yields indeno[2,1-b]pyran derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene), reaction time (12–24 hours), and catalyst loading (5–10 mol%) to improve yields up to 75–85% .

    Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?

    Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing substituent positions and electronic environments. For example, 1^1H-NMR can resolve methyl and benzyl group signals (δ 1.2–2.5 ppm for aliphatic protons, δ 7.2–7.6 ppm for aromatic protons). IR spectroscopy identifies functional groups like carbonyls (1700–1750 cm1^{-1}), while mass spectrometry confirms molecular weight and fragmentation patterns .

    Q. How do structural modifications influence the lipophilicity and bioactivity of this compound?

    Substituents like benzyl or methyl groups enhance lipophilicity (logP values), improving membrane permeability. Computational tools like Molinspiration or experimental shake-flask methods can quantify logP. Increased lipophilicity correlates with enhanced binding to hydrophobic enzyme pockets, as seen in analogues with 4-chlorophenyl substituents showing improved IC50_{50} values in kinase inhibition assays .

    Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

    Standard assays include:

    • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ATP analogs).
    • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).
    • Binding affinity : Surface plasmon resonance (SPR) for real-time target interaction analysis .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in thermochemical data for indeno[2,1-b]pyran derivatives during computational modeling?

    Discrepancies in group additivity values (GAVs) for enthalpy of formation (e.g., gas vs. solid phase differences in 2,3,4-trimethyl-indeno[2,1-b]pyran) require validation via:

    • Density Functional Theory (DFT) : Compare computed ΔHf_f with experimental data.
    • Calorimetry : Bomb calorimetry for solid-phase enthalpy measurements.
    • Statistical analysis : Use error minimization algorithms to reconcile conflicting datasets .

    Q. What strategies are employed to design multi-component reactions involving this compound as a key intermediate?

    Advanced syntheses leverage domino reactions, such as one-pot four-component reactions. For example, combining aldehydes, enaminones, isocyanides, and indenoquinoxaline precursors under ZrOCl2_2·8H2_2O catalysis yields spirofuran-indenoquinoxalines. Key factors include:

    • Catalyst selection : Lewis acids (e.g., Zr4+^{4+}) accelerate imine formation.
    • Solvent optimization : Aqueous or ethanol systems improve atom economy.
    • Temperature control : 60–80°C balances reactivity and side-product suppression .

    Q. How can structure-activity relationship (SAR) studies be systematically conducted for indeno[2,1-b]pyran derivatives?

    SAR workflows involve:

    • Substituent variation : Synthesize analogues with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
    • 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields.
    • Molecular docking : Validate binding poses with targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina or Schrödinger .

    Q. What computational methods validate experimental findings when contradictions arise in thermodynamic properties?

    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways to identify intermediates.
    • NIST Database Cross-Validation : Compare experimental thermochemical data (e.g., enthalpies) with NIST Standard Reference Database 69 entries.
    • Error Propagation Analysis : Quantify uncertainties in calorimetric or spectroscopic measurements .

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